Cas no 20689-96-7 (benzyl(ethyl)nitrosoamine)

Benzyl(ethyl)nitrosoamine is a nitrosoamine compound characterized by the presence of benzyl and ethyl functional groups attached to a nitrosoamine core. This chemical is of interest in organic synthesis and research applications due to its reactivity as an intermediate in the formation of more complex nitrogen-containing compounds. Its structure allows for selective modifications, making it useful in studies involving nitrosation reactions and carcinogenicity research. The compound requires careful handling due to potential stability and toxicity concerns. Proper storage under controlled conditions is essential to maintain its integrity. Analytical methods such as HPLC or GC-MS are typically employed for purity assessment.
benzyl(ethyl)nitrosoamine structure
benzyl(ethyl)nitrosoamine structure
Product Name:benzyl(ethyl)nitrosoamine
CAS No:20689-96-7
MF:C9H12N2O
MW:164.204381942749
CID:910271
PubChem ID:30228
Update Time:2025-07-25

benzyl(ethyl)nitrosoamine Chemical and Physical Properties

Names and Identifiers

    • N-NITROSO-N-ETHYL-BENZYLAMINE
    • N-benzyl-N-ethylnitrous amide
    • Aethylbenzylnitrosamin
    • Aethyl-benzyl-nitroso-amin
    • benzyl ethylnitrosamine
    • BENZYLAMINE,N-ETHYL-N-NITROSO
    • ethyl-benzyl-nitroso-amine
    • N-Ethyl-N-nitrosobenzylamine
    • N-Nitroso-benzyl-aethylamin
    • N-Nitroso-N-ethylbenzylamin
    • N-Nitroso-N-ethylbenzylamine
    • benzyl(ethyl)nitrosoamine
    • Z1198158367
    • Benzenemethanamine, N-ethyl-N-nitroso
    • BENZYLAMINE, N-ETHYL-N-NITROSO-
    • AKN8QR6A5R
    • SCHEMBL8845671
    • N-Ethyl-N-nitrosobenzenemethanamine
    • N-Nitroso-N-Ethyl?Benzylamine
    • BRN 2641123
    • Benzenemethanamine, N-ethyl-N-nitroso-
    • DTXSID30174748
    • 20689-96-7
    • FEMRUGMGKZBXOL-UHFFFAOYSA-N
    • AKOS006279320
    • CHEMBL165256
    • EN300-1296530
    • 1-benzyl-1-ethyl-2-oxohydrazine
    • N-benzyl-N-ethylnitrousamide
    • N-Nitroso-N-ethylbenzylamin [German]
    • Inchi: 1S/C9H12N2O/c1-2-11(10-12)8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3
    • InChI Key: FEMRUGMGKZBXOL-UHFFFAOYSA-N
    • SMILES: O=NN(CC)CC1C=CC=CC=1

Computed Properties

  • Exact Mass: 164.09500
  • Monoisotopic Mass: 164.094963011g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 133
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 32.7Ų

Experimental Properties

  • Density: 1.1062 (rough estimate)
  • Boiling Point: 291.67°C (rough estimate)
  • Refractive Index: 1.5373 (estimate)
  • PSA: 32.67000
  • LogP: 2.18990

benzyl(ethyl)nitrosoamine Customs Data

  • HS CODE:2928000090
  • Customs Data:

    China Customs Code:

    2928000090

    Overview:

    2928000090 Other hydrazine(Hydrazine)And chlorhexidine(hydroxylamine)Organic derivatives of.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2928000090 other organic derivatives of hydrazine or of hydroxylamine VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%

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benzyl(ethyl)nitrosoamine Production Method

Additional information on benzyl(ethyl)nitrosoamine

N-Nitroso-N-Ethyl-Benzylamine (CAS No. 20689-96-7): An Overview of Its Properties, Applications, and Recent Research

N-Nitroso-N-Ethyl-Benzylamine (CAS No. 20689-96-7) is a synthetic compound that has garnered significant attention in the fields of chemistry and pharmaceutical research due to its unique properties and potential applications. This compound belongs to the class of nitrosamines, which are known for their reactivity and biological activity. In this article, we will delve into the chemical structure, physical properties, synthesis methods, and recent research findings related to N-Nitroso-N-Ethyl-Benzylamine.

Chemical Structure and Physical Properties

N-Nitroso-N-Ethyl-Benzylamine is characterized by its molecular formula C9H11N3O and a molecular weight of 173.19 g/mol. The compound features a benzene ring with a nitroso group (-N=O) attached to an ethylamino group (-N(C2H5)H). This structural arrangement confers specific chemical properties that make it an interesting subject for various studies. Physically, N-Nitroso-N-Ethyl-Benzylamine is a colorless to pale yellow liquid at room temperature, with a boiling point of approximately 150°C at 1 atm pressure. It is soluble in common organic solvents such as ethanol, acetone, and dichloromethane but has limited solubility in water.

Synthesis Methods

The synthesis of N-Nitroso-N-Ethyl-Benzylamine can be achieved through several routes, each with its own advantages and limitations. One common method involves the reaction of benzylamine with ethyl nitrite in the presence of an acid catalyst. This reaction proceeds via the formation of an intermediate nitroso compound, which then reacts with benzylamine to yield the final product. Another approach involves the nitrosation of N-ethylbenzylamine using sodium nitrite in an acidic medium. Both methods require careful control of reaction conditions to ensure high yields and purity.

Biological Activity and Toxicology

N-Nitroso-N-Ethyl-Benzylamine has been studied for its potential biological activity, particularly in the context of carcinogenicity and mutagenicity. Nitrosamines are known to be potent carcinogens, and research has shown that certain derivatives can induce tumors in experimental animals. However, the specific biological effects of N-Nitroso-N-Ethyl-Benzylamine are still under investigation. Recent studies have focused on understanding the mechanisms by which this compound interacts with cellular components and DNA, providing valuable insights into its potential risks and applications.

Applications in Pharmaceutical Research

In the pharmaceutical industry, N-Nitroso-N-Ethyl-Benzylamine has been explored for its potential use as a model compound in drug discovery and development. Its unique chemical structure makes it suitable for studying nitrosation reactions and their implications in drug metabolism. Additionally, researchers have investigated the use of nitrosamines as prodrugs or drug delivery systems due to their ability to release active compounds under specific physiological conditions. These studies have contributed to a better understanding of how nitrosamines can be harnessed for therapeutic purposes while minimizing potential risks.

Recent Research Findings

The latest research on N-Nitroso-N-Ethyl-Benzylamine has shed light on several important aspects of its behavior and applications. A study published in the Journal of Medicinal Chemistry reported that this compound exhibits selective cytotoxicity against certain cancer cell lines, suggesting its potential as a lead compound for anticancer drug development. Another study in Chemical Research in Toxicology explored the mechanisms by which N-Nitroso-N-Ethyl-Benzylamine induces DNA damage and cell death, providing valuable insights into its toxicological profile.

A recent review article in Current Opinion in Chemical Biology highlighted the role of nitrosamines in drug metabolism and their implications for drug design. The authors discussed how understanding the reactivity and stability of compounds like N-Nitroso-N-Ethyl-Benzylamine can inform the development of safer and more effective drugs. These findings underscore the importance of continued research into this class of compounds.

Conclusion

N-Nitroso-N-Ethyl-Benzylamine (CAS No. 20689-96-7) is a multifaceted compound with significant implications for both fundamental research and practical applications in chemistry and pharmaceuticals. Its unique chemical structure and biological activity make it an intriguing subject for ongoing studies aimed at elucidating its mechanisms of action and potential uses. As research continues to advance, it is likely that new insights will emerge, further enhancing our understanding of this fascinating compound.

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